Cas no 894062-00-1 (2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(3-fluorophenyl)acetamide)

2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(3-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(3-fluorophenyl)acetamide
- Acetamide, 2-[[6-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-N-(3-fluorophenyl)-
- F2506-0709
- 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- 2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- 894062-00-1
- 2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
- AKOS024654002
-
- インチ: 1S/C21H18FN5O2S/c1-2-29-17-8-6-14(7-9-17)18-10-11-19-24-25-21(27(19)26-18)30-13-20(28)23-16-5-3-4-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28)
- InChIKey: BNJGYBKKWPLKLI-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(F)=C1)(=O)CSC1N2C(=NN=1)C=CC(C1=CC=C(OCC)C=C1)=N2
計算された属性
- せいみつぶんしりょう: 423.11652417g/mol
- どういたいしつりょう: 423.11652417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.03±0.70(Predicted)
2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(3-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2506-0709-30mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-100mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-3mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-20mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-40mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-50mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-25mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-10μmol |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-20μmol |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2506-0709-1mg |
2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
894062-00-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(3-fluorophenyl)acetamide 関連文献
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
2-{6-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(3-fluorophenyl)acetamideに関する追加情報
Compound CAS No 894062-00-1: 2-{6-(4-Ethoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-3-Ylsulfanyl}-N-(3-Fluorophenyl)Acetamide
Compound CAS No 894062-00-1, also known as 2-{6-(4-Ethoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-3-Ylsulfanyl}-N-(3-Fluorophenyl)Acetamide, is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential as a novel therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
The molecular structure of this compound is characterized by a triazolopyridazine ring system, which is a fused bicyclic structure consisting of a pyridazine ring and a triazole ring. The presence of this heterocyclic system contributes to the compound's stability and bioavailability. Additionally, the ethoxyphenyl group attached to the triazolopyridazine ring enhances the compound's lipophilicity, making it more suitable for crossing biological membranes. The sulfanyl group (-S-) serves as a key functional group that facilitates interactions with target proteins, thereby influencing the compound's pharmacodynamic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to improve yield and purity, making this compound more accessible for further studies. The synthesis process involves the use of various reagents, including alkali metals and transition metal catalysts, which play a crucial role in forming the desired product.
From a pharmacological perspective, this compound has demonstrated remarkable biological activity in vitro and in vivo models. Studies conducted on human cancer cell lines have shown that it exhibits potent anti-proliferative effects by targeting key signaling pathways involved in cell growth and survival. Furthermore, preclinical trials have indicated that this compound may possess neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
The fluorophenyl group attached to the acetamide moiety of this compound plays a critical role in modulating its pharmacokinetic properties. Fluorine atoms are known to enhance drug stability and improve metabolic resistance, which are essential attributes for developing effective therapeutic agents. Recent research has focused on understanding the role of fluorine substitution in optimizing the compound's bioavailability and reducing off-target effects.
In terms of applications, this compound holds promise in drug discovery programs targeting various therapeutic areas. Its unique combination of structural features makes it an ideal candidate for further exploration in clinical settings. Additionally, its versatile chemical structure allows for modifications that could lead to the development of analogs with enhanced efficacy and reduced toxicity.
In conclusion, Compound CAS No 894062-00-1 represents a significant advancement in the field of medicinal chemistry. Its innovative structure and promising biological activities position it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic strategies.
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